molecular formula C18H24N2O2 B7718833 N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)butyramide

N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)butyramide

Cat. No. B7718833
M. Wt: 300.4 g/mol
InChI Key: WMNBWFPTUHONSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Quinoline, the core structure in the compound, has versatile applications in the fields of industrial and synthetic organic chemistry . There are numerous synthesis protocols reported for the construction of quinoline scaffold, such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller and Conrad Limpach . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .


Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives have been extensively studied. For instance, 4-Hydroxy-2-quinolones have been synthesized through various reactions and have been used in the synthesis of related four-membered to seven-membered heterocycles .

Mechanism of Action

N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)butyramide acts as a selective antagonist of the endothelin receptor type A (ETA). It binds to the receptor and blocks the binding of endothelin-1, a peptide that plays a key role in regulating blood pressure, vascular tone, and cell proliferation.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It can reduce blood pressure, inhibit vasoconstriction, and decrease cell proliferation. It has also been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)butyramide has several advantages for use in lab experiments. It is highly selective for the ETA receptor, which allows for specific targeting of this receptor. It is also stable and easy to synthesize. However, this compound has some limitations, including its relatively short half-life and the need for high concentrations to achieve maximal effects.

Future Directions

There are several potential future directions for research on N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)butyramide. One area of interest is the development of more potent and selective ETA antagonists. Another area of research is the use of this compound in combination with other drugs for the treatment of cardiovascular diseases and cancer. Additionally, further studies are needed to fully understand the mechanisms underlying the anti-inflammatory effects of this compound.

Synthesis Methods

N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)butyramide is synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the coupling of protected amino acids onto a resin support, followed by deprotection and cleavage of the peptide from the resin. The final product is purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)butyramide has been widely used in scientific research to study the role of endothelin receptors in various physiological and pathological conditions. It has been shown to have potential applications in the treatment of cardiovascular diseases, cancer, and inflammation.

properties

IUPAC Name

N-butyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-3-5-11-20(17(21)8-4-2)13-15-12-14-9-6-7-10-16(14)19-18(15)22/h6-7,9-10,12H,3-5,8,11,13H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNBWFPTUHONSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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